![molecular formula C19H22N4O6S B13938510 Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) CAS No. 62554-89-6](/img/structure/B13938510.png)
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) is a complex organic compound with the molecular formula C18H22N4O5S. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry. Its unique structure, which includes an azo group and a nitrophenyl group, contributes to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) typically involves a multi-step process. The initial step often includes the diazotization of 2-(methylsulfonyl)-4-nitroaniline, followed by coupling with N-ethyl-4-aminophenol. The resulting azo compound is then esterified with acetic anhydride to form the final product. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistent quality. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The azo group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, sulfoxides, and sulfones, which can have different applications in the chemical industry.
Aplicaciones Científicas De Investigación
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) involves its interaction with molecular targets through its azo and nitrophenyl groups. These groups can form stable complexes with metal ions and other substrates, leading to various chemical transformations. The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]: Similar structure but lacks the methylsulfonyl group.
Ethanol, 2-[ethyl[4-[(2-chlorophenyl)azo]phenyl]amino]: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the methylsulfonyl and nitrophenyl groups in Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) makes it unique. These groups enhance its reactivity and stability, making it suitable for specific industrial and research applications that similar compounds may not be able to perform as effectively.
This detailed article provides a comprehensive overview of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
62554-89-6 |
|---|---|
Fórmula molecular |
C19H22N4O6S |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-[N-ethyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C19H22N4O6S/c1-4-22(11-12-29-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)30(3,27)28/h5-10,13H,4,11-12H2,1-3H3 |
Clave InChI |
NUZMFISVXZGAJG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


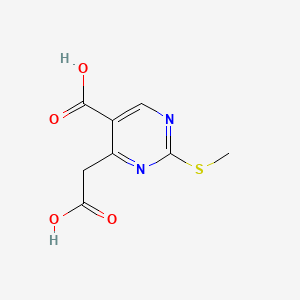
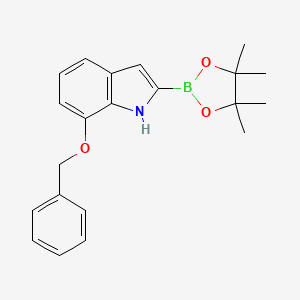


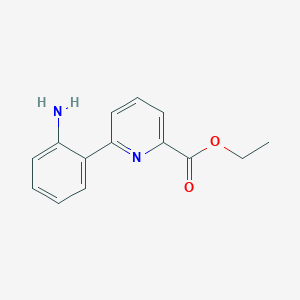
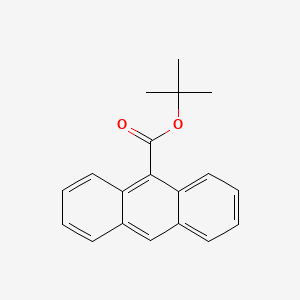
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
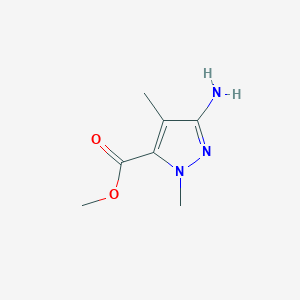

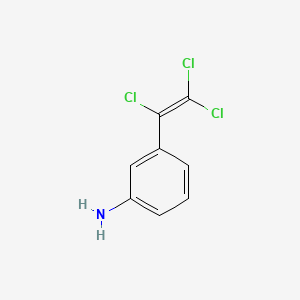
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
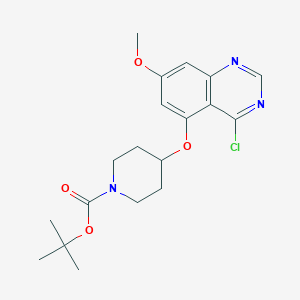
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)

